molecular formula C10H14N2 B186745 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine CAS No. 178209-28-4

6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine

Cat. No. B186745
M. Wt: 162.23 g/mol
InChI Key: GFMPWQOFIOWFIV-UHFFFAOYSA-N
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Description

6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine, also known as THCP, is a newly discovered cannabinoid compound that has gained significant attention in the scientific community. THCP is a derivative of tetrahydrocannabinol (THC), the primary psychoactive compound found in cannabis. THCP has been found to be more potent than THC, and it is believed to have a greater potential for therapeutic applications.

Scientific Research Applications

Synthesis and Chemical Reactions

The compound has been involved in various synthetic processes. For instance, its conversion into 5,6,7,8-tetrahydro-9H-cyclohepta[b]pyridin-9-one was achieved via N-oxide and hydroxy-derivatives, illustrating its utility in creating novel chemical structures (Jones, Jones, & Robinson, 1973). Another study described the synthesis of 2-alkoxy-5H-benzo[6,7]cyclohepta[1,2-b]pyridine-3-carbonitriles using this compound, demonstrating its role in generating structurally diverse molecules (Girgis & Ahmed-Farag, 2003).

Potential Pharmacological Activities

6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-3-amine analogues have shown promising pharmacological properties. For example, a study synthesized various derivatives with anti-inflammatory activities, highlighting the compound's potential in developing new therapeutics (Calhoun et al., 1995). Additionally, certain derivatives demonstrated significant in vitro inotropic activity, suggesting potential applications in cardiac therapeutics (Dionne et al., 1986).

Structural Analysis and Crystallography

The compound's derivatives have been studied for their structural characteristics using X-ray crystallography. This research aids in understanding the molecular configurations and bonding characteristics, which is crucial for designing new molecules and understanding their interactions (Nagalakshmi et al., 2015).

properties

IUPAC Name

6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c11-9-6-8-4-2-1-3-5-10(8)12-7-9/h6-7H,1-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFMPWQOFIOWFIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)N=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10444274
Record name 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine

CAS RN

178209-28-4
Record name 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine
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6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine
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6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine
Reactant of Route 4
6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine
Reactant of Route 5
6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine
Reactant of Route 6
6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine

Citations

For This Compound
1
Citations
SK Ahmed, NN Haese, JT Cowan… - Journal of Medicinal …, 2021 - ACS Publications
A benzo[6]annulene, 4-(tert-butyl)-N-(3-methoxy-5,6,7,8-tetrahydronaphthalen-2-yl) benzamide (1a), was identified as an inhibitor against Chikungunya virus (CHIKV) with antiviral …
Number of citations: 6 pubs.acs.org

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